2,3-Dichloropropionitrile

CAS No.: 2601-89-0

Cat. No.: VC2480092

Molecular Formula: C3H3Cl2N

Molecular Weight: 123.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2601-89-0 |

|---|---|

| Molecular Formula | C3H3Cl2N |

| Molecular Weight | 123.97 g/mol |

| IUPAC Name | 2,3-dichloropropanenitrile |

| Standard InChI | InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2 |

| Standard InChI Key | RJJDLPQZNANQDQ-UHFFFAOYSA-N |

| SMILES | C(C(C#N)Cl)Cl |

| Canonical SMILES | C(C(C#N)Cl)Cl |

Introduction

Chemical Properties and Structure

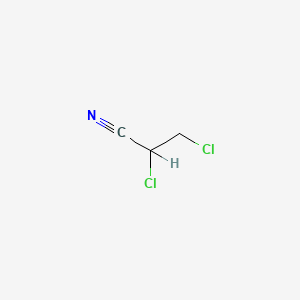

2,3-Dichloropropionitrile is an organic compound with the molecular formula C₃H₃Cl₂N and a molecular weight of 123.97 g/mol. The compound features a three-carbon chain with a nitrile group (-CN) and two chlorine atoms positioned at the second and third carbon atoms of the propane backbone. This positioning of the chlorine atoms is reflected in the compound's alternative names: propanenitrile, 2,3-dichloro- and alpha,beta-dichloropropionitrile.

Physical and Chemical Characteristics

The physical and chemical properties of 2,3-Dichloropropionitrile contribute significantly to its chemical behavior and applications:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃Cl₂N |

| Molecular Weight | 123.97 g/mol |

| Physical State | Colorless liquid at room temperature |

| CAS Number | 2601-89-0 |

| Reactivity | Undergoes substitution and elimination reactions |

| Solubility | Miscible with common organic solvents |

The compound's structure, featuring both a nitrile group and two chlorine atoms, creates a unique reactivity profile that makes it valuable for various chemical transformations. The chlorine atoms at the alpha and beta positions relative to the nitrile group significantly influence its chemical behavior in reaction systems.

Synthesis Methods

The production of 2,3-Dichloropropionitrile involves several established synthetic routes, with the chlorination of acrylonitrile being among the most common methods.

Laboratory Synthesis

In laboratory settings, 2,3-Dichloropropionitrile is typically synthesized through the chlorination of acrylonitrile, a process that utilizes specific catalysts and reaction conditions. This approach involves:

-

Addition of chlorine gas to acrylonitrile in the presence of catalysts such as dimethylformamide and pyridine

-

Maintenance of reaction temperatures between 0°C and 60°C to optimize yield and product purity

-

Purification steps to isolate the final product from reaction mixtures

The chlorination process follows an electrophilic addition mechanism, where chlorine molecules add across the carbon-carbon double bond of acrylonitrile to produce the dichlorinated product.

Industrial Production Methods

Industrial production of 2,3-Dichloropropionitrile employs more specialized techniques to achieve larger-scale synthesis:

-

Mixing of ionized liquid with acrylonitrile followed by introduction of chlorine gas

-

Maintaining reaction temperatures between 0°C and 60°C for 4-8 hours to ensure complete conversion

-

Implementation of continuous flow processes for more efficient large-scale production

These industrial methods can achieve yields of up to 89% under optimized conditions, making the process economically viable for commercial applications.

Chemical Reactivity and Mechanisms

The chemical reactivity of 2,3-Dichloropropionitrile is dictated by its functional groups and their arrangement within the molecular structure.

Substitution Reactions

2,3-Dichloropropionitrile readily undergoes substitution reactions due to the presence of the two chlorine atoms:

-

Nucleophilic substitution: The compound reacts with various nucleophiles, leading to the replacement of one or both chlorine atoms with other functional groups

-

Enhanced reactivity: The nitrile group influences the reactivity of the chlorine atoms, making them more susceptible to nucleophilic attack compared to simple alkyl halides

The substitution reactions of 2,3-Dichloropropionitrile typically proceed via an SN2 mechanism, with nucleophiles attacking the carbon-chlorine bonds from the opposite side of the leaving chloride ion.

Elimination Reactions

Under appropriate conditions, particularly in the presence of bases, 2,3-Dichloropropionitrile can undergo elimination reactions:

-

Formation of unsaturated nitriles: When treated with suitable bases, the compound can eliminate HCl to form 2-chloroacrylonitrile

-

Reaction conditions: These elimination reactions typically require stronger bases and higher temperatures than substitution processes

The elimination reactions provide an important synthetic route to functionalized acrylonitriles, which are valuable intermediates in organic synthesis.

Applications in Scientific Research

2,3-Dichloropropionitrile has found numerous applications across various scientific disciplines due to its unique chemical properties.

Organic Chemistry Applications

In organic chemistry, 2,3-Dichloropropionitrile serves as:

-

A building block for synthesizing more complex molecules

-

A reagent for preparing functionalized compounds, particularly heterocyclic structures

-

A precursor for various organic transformations, including nucleophilic substitutions and eliminations

These applications leverage the compound's dual reactivity sites—the nitrile group and the two chlorine atoms—to create more complex molecular architectures.

Biochemical Research

In the field of biochemistry, 2,3-Dichloropropionitrile has been utilized for:

-

Proteomics studies: The compound helps in investigating protein interactions and modifications due to its reactivity with nucleophilic amino acid residues

-

Toxicological research: Its biological activity has been studied in relation to cytotoxicity and genotoxicity

The compound's ability to interact with biomolecules makes it a valuable tool for understanding biochemical processes and protein function.

Pharmaceutical Applications

The pharmaceutical sector has found specific uses for 2,3-Dichloropropionitrile in drug development and research.

Drug Synthesis

As a synthetic intermediate, 2,3-Dichloropropionitrile contributes to:

-

The preparation of bioactive compounds with potential therapeutic applications

-

The synthesis of pharmaceutical precursors that can be further modified into drug candidates

The compound's reactive functional groups allow for selective transformations, making it valuable in multi-step synthesis of pharmaceutical compounds.

Pharmacological Research

In pharmacological research, the compound has been used for:

-

Structure-activity relationship studies of potential drug molecules

-

Investigation of reaction mechanisms relevant to drug metabolism

-

Research on carcinogenicity and toxicological mechanisms

These applications highlight the compound's relevance beyond synthetic chemistry, extending into biomedical research areas.

Toxicological Profile

Understanding the toxicological profile of 2,3-Dichloropropionitrile is crucial for its safe handling and application in various settings.

Cellular and Molecular Toxicity

Research has revealed several aspects of the compound's toxicity at the cellular and molecular levels:

| Toxicological Aspect | Observations |

|---|---|

| Cytotoxicity | Induces cell death via reactive oxygen species generation |

| Genotoxicity | Exhibits mutagenic effects as demonstrated in Ames test studies |

| Carcinogenic Potential | Associated with liver tumors in rodent studies |

These findings underscore the importance of proper safety measures when handling this compound in laboratory or industrial settings.

Environmental Implications

The environmental behavior and impact of 2,3-Dichloropropionitrile merit consideration, particularly in industrial contexts.

Environmental Fate

The environmental fate of 2,3-Dichloropropionitrile is influenced by several factors:

-

Persistence: The compound may persist in certain environmental compartments due to its chemical stability

-

Degradation pathways: Hydrolysis and biodegradation represent potential routes for environmental breakdown

-

Transformation products: The environmental transformation of the compound can lead to various degradation products

Understanding these aspects is essential for assessing the compound's long-term environmental impact.

Regulatory Considerations

Given its toxicological profile, 2,3-Dichloropropionitrile is subject to various regulatory frameworks:

-

Handling regulations: Guidelines for proper handling, storage, and disposal

-

Exposure limits: Recommendations for maximum allowable workplace concentrations

-

Environmental regulations: Requirements for preventing environmental contamination

Compliance with these regulatory frameworks is crucial for responsible use of the compound in research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume